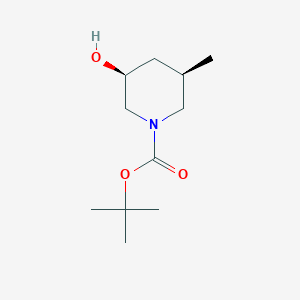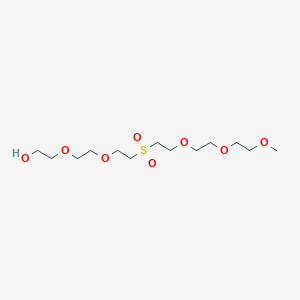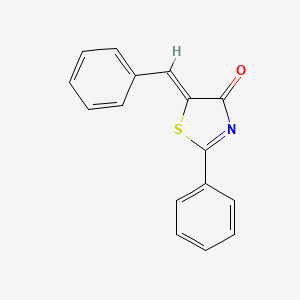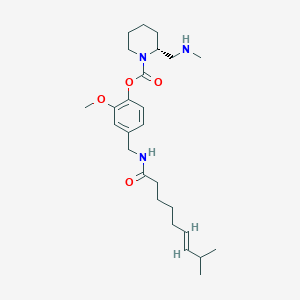![molecular formula C12H21NO4 B3324657 (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid CAS No. 1932410-87-1](/img/structure/B3324657.png)
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
Overview
Description
“(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl group . This group is a protecting group, which is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of compounds containing the tert-butoxycarbonyl group has been developed using flow microreactor systems . This method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The tert-butoxycarbonyl group has a molecular formula of C5H9O2 . It has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Chemical Reactions Analysis
The tert-butoxycarbonyl group exhibits a unique reactivity pattern due to its crowded structure . It is used in a variety of chemical transformations, and its relevance in nature and its implication in biosynthetic and biodegradation pathways have been highlighted .Mechanism of Action
Boc-4-epi-threonine does not have a specific mechanism of action as it is a building block used in the synthesis of various compounds. However, the chirality introduced by Boc-4-epi-threonine can have a significant impact on the properties and activities of the resulting compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Boc-4-epi-threonine. However, it is known that the chirality introduced by Boc-4-epi-threonine can have a significant impact on the biological activity of the resulting compounds. For example, the chirality of amino acids plays a crucial role in determining the biological activity of peptides.
Advantages and Limitations for Lab Experiments
Boc-4-epi-threonine is a useful chiral building block that can be used to introduce chirality into molecules. It is relatively easy to synthesize and can be used in a variety of reactions. However, the synthesis of Boc-4-epi-threonine requires the use of tert-butyl chloroformate, which is a toxic and hazardous reagent. Additionally, the reaction must be carried out at a low temperature to avoid racemization.
Future Directions
There are several future directions for the use of Boc-4-epi-threonine in scientific research. One potential application is in the synthesis of new bioactive compounds, including antitumor agents and antibiotics. Boc-4-epi-threonine can also be used in the synthesis of chiral ligands for asymmetric catalysis. Additionally, the chirality introduced by Boc-4-epi-threonine can be used to study the biological activity of peptides and other molecules. Further research is needed to explore the potential applications of Boc-4-epi-threonine in these areas.
Conclusion:
In conclusion, Boc-4-epi-threonine is a versatile chiral building block that has potential applications in various fields, including the synthesis of bioactive compounds and chiral ligands for asymmetric catalysis. The synthesis of Boc-4-epi-threonine requires the use of toxic and hazardous reagents and must be carried out at a low temperature to avoid racemization. Further research is needed to explore the potential applications of Boc-4-epi-threonine in scientific research.
Scientific Research Applications
Boc-4-epi-threonine has been widely used in the synthesis of various compounds, including peptides, amino acids, and natural products. It is a versatile chiral building block that can be used to introduce chirality into molecules. Boc-4-epi-threonine has also been used as a starting material for the synthesis of antitumor agents, antibiotics, and other bioactive compounds.
properties
IUPAC Name |
(3R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWHPDMLFMSLP-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(Hydroxymethyl)pyridin-3-yl]ethan-1-one](/img/structure/B3324597.png)
![6-Hydroxybenzo[B]Thiophene 1,1-Dioxide](/img/structure/B3324611.png)




![N-[6-(1-hydroxy-1-methyl-ethyl)-2-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3324631.png)
![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B3324638.png)
![Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate](/img/structure/B3324646.png)
![tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3324650.png)
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3324654.png)
![1-Amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid](/img/structure/B3324662.png)
![6,15-Dibromo-13-chloro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B3324664.png)